S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
Description
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a synthetic small molecule featuring a piperidine core substituted with a difluorinated pyrrolidine moiety. The difluoro-pyrrolidine group may enhance metabolic stability and receptor-binding specificity compared to non-fluorinated analogs, as fluorination is a common strategy to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C10H17ClF2N2O |
|---|---|
Molecular Weight |
254.70 g/mol |
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m0./s1 |
InChI Key |
XLOOPWAQUNIBGH-QRPNPIFTSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)N2CCC(C2)(F)F.Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation via Cycloaddition
A pivotal step involves the [3+2]-azomethine ylide cycloaddition, as described in patent WO2007015162A1. The reaction between an E-olefin intermediate and an ylide precursor generates the pyrrolidine core with high trans-stereoselectivity. Key conditions include:
-
Solvent : Dichloromethane or toluene under inert atmosphere.
-
Catalysts : Trifluoroacetic acid (TFA) or silver fluoride to activate the ylide.
-
Temperature : Elevated temperatures (e.g., 80–100°C) to drive the reaction.
This method yields a racemic mixture, necessitating subsequent enantiomeric resolution.
Fluorination Strategies
Fluorine atoms are introduced at the pyrrolidine C3 position using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The reaction typically proceeds via substitution of a hydroxyl or ketone group, with careful control of stoichiometry to avoid over-fluorination. For example, treatment of a 3-ketopyrrolidine intermediate with DAST in dichloromethane at −78°C achieves selective difluorination.
Piperidine Ketone Coupling
The piperidin-2-yl-methanone segment is synthesized through a Buchwald–Hartwig amination or Ullmann coupling. Patent US10093625B2 highlights the use of palladium catalysts (e.g., Pd(dppf)Cl) with potassium carbonate in a dioxane/water biphasic system to couple piperidine derivatives with aryl halides. Yields exceeding 70% are reported under optimized conditions.
Chiral Resolution and Purification
Diastereomeric Salt Formation
Racemic mixtures of the piperidine intermediate are resolved using enantiopure chiral acids (e.g., tartaric acid or camphorsulfonic acid). The diastereomeric salts are separated via fractional crystallization, with the desired (S)-enantiomer recovered by basification.
Preparative HPLC
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enable high-resolution separation of enantiomers. A typical protocol uses hexane/isopropanol (90:10) as the mobile phase at 25°C, achieving >99% enantiomeric excess.
Reaction Optimization and Yield Data
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Alkylation of Piperidine Nitrogen
The piperidine nitrogen undergoes alkylation reactions with alkyl halides under basic conditions. For example:
textPiperidine derivative + R-X → Alkylated piperidine intermediate
Conditions : DMF or THF solvent, DIPEA base, 60–80°C.
Acylation of Pyrrolidine Nitrogen
The pyrrolidine nitrogen reacts with activated carbonyl compounds (e.g., acyl chlorides or carboxylic acids using coupling agents):
textPyrrolidine derivative + RCOCl → Acylated pyrrolidine intermediate
Coupling Agents : HATU or EDC/DIPEA in THF or DMSO .
Hydrolysis of Protecting Groups
Acid hydrolysis is employed to remove tert-butoxycarbonyl (Boc) groups:
textBoc-protected intermediate + HCl → Deprotected amine hydrochloride
Conditions : HCl in 1,4-dioxane, room temperature, 16 hours .
Reactivity of Fluorinated Pyrrolidine Ring
The 3,3-difluoropyrrolidine moiety exhibits unique reactivity due to the electron-withdrawing fluorine atoms:
Nucleophilic Substitution
The fluorine atoms can undergo substitution with nucleophiles (e.g., amines, alkoxides):
text3,3-Difluoropyrrolidine + Nu⁻ → Substituted pyrrolidine + F⁻
Conditions : Polar aprotic solvents (DMSO, DMF), elevated temperatures (80–100°C) .
Reduction Reactions
The pyrrolidine ring can be reduced to form saturated derivatives, though fluorination stabilizes the ring against full reduction:
text3,3-Difluoropyrrolidine → Partially reduced product
Reducing Agents : H₂/Pd-C or NaBH₄ .
Stability Under Acidic and Basic Conditions
The compound demonstrates moderate stability in acidic environments but degrades under strong basic conditions:
Acidic Conditions
Stable in dilute HCl (pH 2–4) but undergoes decomposition in concentrated H₂SO₄ or HNO₃ due to protonation of the piperidine nitrogen .
Basic Conditions
The carbonyl group is susceptible to hydrolysis in NaOH (pH >10), leading to ring-opening or decarboxylation .
Pharmacologically Relevant Modifications
Structural analogs of this compound highlight reactivity trends critical for drug design:
Table 2: Comparative Reactivity of Analogous Compounds
Key Research Findings
-
DPP-IV Inhibition : The compound’s acylation pattern enhances binding to dipeptidyl peptidase IV (DPP-IV), with IC₅₀ values in the nanomolar range.
-
Fluorine Effects : The 3,3-difluoro substitution reduces ring puckering and increases enzymatic selectivity compared to non-fluorinated analogs .
-
Synthetic Scalability : Optimized protocols achieve >80% purity via HPLC, critical for preclinical studies .
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride has been identified as a potent and selective inhibitor of DPP-IV, an enzyme that plays a crucial role in glucose metabolism. Inhibiting DPP-IV enhances insulin secretion and lowers blood glucose levels, making this compound a candidate for diabetes treatment.
Case Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of this compound as a DPP-IV inhibitor. The compound demonstrated an IC50 value of 13 nM, indicating strong inhibitory activity and promising oral bioavailability in preclinical trials .
Neurological Research
The compound has also been investigated for its potential neuroprotective effects. Research indicates that inhibition of DPP-IV may have therapeutic implications for neurodegenerative diseases due to its role in modulating inflammatory responses and neuronal survival.
Case Study : A study involving the dual leucine zipper kinase (DLK) pathway suggested that inhibitors like this compound could be beneficial in treating conditions such as acute neuronal injury and chronic neurodegenerative diseases .
Table of Key Findings
Mechanism of Action
The mechanism of action of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of dipeptidyl peptidase IV (DPP-4). By inhibiting DPP-4, the compound prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. This inhibition leads to increased levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
CP-93,393
CP-93,393 [(7S,9aS)-1-(2-pyrimidin-2-yloctahydropyrido[1,2-a]pyrazin-7-ylmethyl)pyrrolidine-2,5-dione] is a piperidine/pyrazine hybrid with anxiolytic and antidepressant properties. Key comparisons include:
4-(Diphenylmethoxy)piperidine Hydrochloride
This compound (CAS 65214-86-0) is a simpler piperidine derivative with a diphenylmethoxy substituent. Comparisons include:
Neuropeptide S (NPS) System
NPS, a 20-amino-acid neuropeptide, promotes arousal and anxiolysis via glutamatergic signaling . Unlike NPS, which acts through peptide-receptor interactions, S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone HCl likely targets monoamine or GABAergic systems. However, species differences in neuropeptide expression (e.g., NPS neurons abundant in rodents but sparse in humans ) underscore the importance of cross-species validation for CNS drug candidates.
Biological Activity
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a compound of significant interest due to its potential therapeutic applications, particularly in the field of oncology and metabolic disorders. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that yield a compound characterized by its difluorinated pyrrolidine moiety. The compound's molecular formula is C12H15F2N2O·HCl, and it has shown promising results in various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C12H15F2N2O·HCl |
| Molecular Weight | 270.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits its biological effects primarily through inhibition of specific enzymes and receptors involved in disease pathways.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : One of the notable activities of this compound is its potent inhibition of DPP-IV, an enzyme implicated in glucose metabolism. It has been reported with an IC50 value of 13 nM, indicating strong efficacy as a potential treatment for type 2 diabetes .
- Kinase Inhibition : The compound has also been evaluated for its activity against various kinases, including EGFR (Epidermal Growth Factor Receptor). It has demonstrated significant inhibitory action with IC50 values ranging from 89 to 137 nM against different derivatives .
Biological Evaluation
Several studies have assessed the biological activity of this compound in vitro and in vivo.
Case Study: Cancer Cell Lines
A study evaluated the compound's antiproliferative effects on a panel of cancer cell lines. The results indicated that it effectively suppressed cell growth through apoptosis induction mechanisms involving caspases .
Table 2: Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 0.89 | EGFR Inhibition |
| Panc-1 | 1.05 | Apoptosis via caspase activation |
| MCF7 | 0.95 | Multi-targeted kinase inhibition |
Safety and Toxicology
While the compound shows promising biological activity, safety profiles are critical for clinical applications. Preliminary toxicity assessments indicate low plasma protein binding and favorable pharmacokinetics in preclinical models . However, further studies are needed to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride under acidic conditions?
- Methodological Answer : A common approach involves treating the free base with aqueous HCl (e.g., 1.0 M HCl) at 0–50°C for 2–3 hours to form the hydrochloride salt. Heating to 50°C post-reaction ensures complete dissolution and crystallization. Yield optimization requires precise control of temperature, reaction time, and stoichiometric HCl addition .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to avoid moisture absorption and degradation .
- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills; avoid generating dust to prevent inhalation risks .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., difluoropyrrolidine and piperidinyl groups).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) to match the theoretical mass of the hydrochloride salt.
- Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography .
Advanced Research Questions
Q. How can discrepancies in crystallinity data between XRPD and DSC analyses be resolved?
- Methodological Answer :
- XRPD : Perform phase identification using reference patterns (e.g., FIG. 3 in ). Anomalies may arise from polymorphism or hydrate formation.
- DSC : Compare melting points and enthalpy changes to identify amorphous vs. crystalline phases. If contradictions persist, conduct variable-temperature XRPD to monitor phase transitions in situ .
Q. What chromatographic methods are suitable for quantifying impurities and related substances?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (e.g., 254 nm). Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (gradient elution).
- Calculation : Apply the formula , where = standard concentration, = sample weight, and = peak response ratio .
Q. What strategies enhance enantiomeric purity during synthesis of the S-configured pyrrolidine moiety?
- Methodological Answer :
- Chiral Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) or chiral stationary phases (CSPs) in preparative HPLC.
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor the S-enantiomer during cyclization .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Employ software like MarvinSuite or ACD/pKa to estimate ionization states.
- Degradation Pathways : Simulate hydrolytic degradation using density functional theory (DFT) to identify vulnerable bonds (e.g., amide or ester linkages) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
